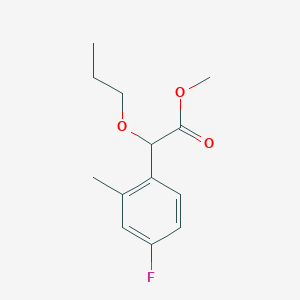

Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate

Description

Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate is an ester derivative featuring a fluorinated aromatic ring and a branched propoxy group. Its molecular structure combines a 4-fluoro-2-methylphenyl moiety attached to an acetoxy backbone modified with a propoxy chain. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where fluorine substitution is leveraged to enhance metabolic stability and lipophilicity . The propoxy group may influence solubility and boiling/melting points compared to shorter-chain alkoxy analogs.

Properties

IUPAC Name |

methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO3/c1-4-7-17-12(13(15)16-3)11-6-5-10(14)8-9(11)2/h5-6,8,12H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNVKTOSLYOCJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C1=C(C=C(C=C1)F)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate typically involves the esterification of 4-fluoro-2-methylphenol with propoxyacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate can undergo various chemical reactions, including:

Biological Activity

Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate, with the CAS number 2138352-04-0, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a propoxy group and a fluorinated aromatic ring, contributing to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity, which can influence the compound's interaction with biological targets.

Molecular Formula

- Molecular Formula : C13H15F1O3

- Molecular Weight : 240.26 g/mol

Case Studies

- Anticancer Activity : In a study assessing various substituted phenyl compounds, analogs similar to this compound demonstrated effective inhibition of cancer cell lines, suggesting potential efficacy in targeting tumor growth pathways .

- Antimicrobial Effects : Compounds with similar structural features have been evaluated for their ability to inhibit bacterial growth. For instance, studies have shown that modifications in the aromatic ring can significantly enhance antibacterial activity against resistant strains .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, similar to other propoxyacetates .

- Receptor Interaction : It could interact with various receptors through hydrophobic interactions and hydrogen bonding, influencing signal transduction pathways critical for cellular function .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound:

- Absorption : Likely absorbed rapidly from the gastrointestinal tract.

- Distribution : Expected to distribute widely due to its lipophilicity.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine.

Comparative Analysis with Related Compounds

To further elucidate the unique properties of this compound, a comparison with similar compounds is useful.

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Methyl 4-Fluorophenylacetate | Structure | Moderate antimicrobial | Similar fluorinated structure |

| Ethyl 3-Fluorobenzylacetate | Structure | Anticancer properties | Exhibits efficacy in specific cancer models |

| Propyl 4-Chlorophenylacetate | Structure | Antimicrobial | Shows resistance modulation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The target compound’s fluorinated aromatic ring distinguishes it from analogs with cyano, methyl, or sulfonamide substituents. Below is a comparative analysis of key structural and inferred properties:

Table 1: Substituent and Property Comparison

Key Observations :

- Fluorine vs. Cyano/Methyl: The electron-withdrawing fluorine in the target compound increases aromatic ring deactivation compared to methyl or cyano substituents, reducing electrophilic substitution reactivity .

- Propoxy vs. Shorter Alkoxy Chains : The branched propoxy group likely enhances steric hindrance, slowing hydrolysis compared to ethyl or methoxy analogs .

- Epoxy vs. Propoxy : The epoxy group in confers high reactivity for polymerization, whereas the target’s propoxy group prioritizes stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.